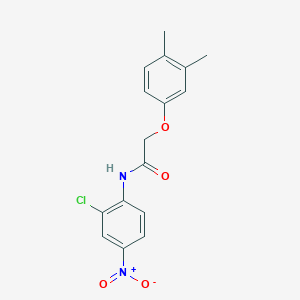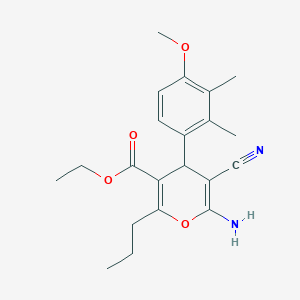![molecular formula C19H21BrN2O2S B5137255 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamides. It has been shown to possess potent anticancer properties and is currently being studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are important for cancer cell survival. Inhibition of HSP90 leads to the degradation of these proteins, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potent anticancer properties. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to further investigate its mechanism of action, which may help to optimize its use in cancer treatment. Another direction is to study its potential use in combination with other anticancer drugs, which may enhance its efficacy. Additionally, more research is needed to determine its safety and toxicity in vivo.
Synthesis Methods
The synthesis of 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions. The starting material is 4-bromo-2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-butylaniline to form the amide intermediate. Finally, the amide intermediate is reacted with carbon disulfide and potassium hydroxide to form the final product.
Scientific Research Applications
3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to possess potent anticancer properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-3-4-5-13-6-9-15(10-7-13)21-19(25)22-18(23)14-8-11-17(24-2)16(20)12-14/h6-12H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYKGGQEYQUKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene](/img/structure/B5137179.png)


![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B5137198.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5137199.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)


![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5137218.png)
![diethyl (2-(benzoylamino)-3-oxo-1-phenyl-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phosphonate](/img/structure/B5137220.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
